molecular formula C7H14O B14609802 2-Methoxy-3,3-dimethylbut-1-ene CAS No. 60693-17-6

2-Methoxy-3,3-dimethylbut-1-ene

Cat. No.: B14609802
CAS No.: 60693-17-6
M. Wt: 114.19 g/mol
InChI Key: ZKJCCGFDBUVUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C7H14O It is a derivative of butene, featuring a methoxy group (-OCH3) and two methyl groups attached to the butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,3-dimethylbut-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbut-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly employed to drive the reaction to completion. The process may also involve distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chlorine-promoted silver adatoms.

    Addition Reactions: Strong acids such as HCl, HBr, and HI.

    Polymerization: Pd-diimine catalyst.

Major Products:

    Epoxides: Formed through oxidation.

    Halogenated Products: Formed through addition reactions with halogens.

    Polymers: Formed through copolymerization with ethylene.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethylbut-1-ene in chemical reactions typically involves the formation of carbocation intermediates. For example, in acid-catalyzed hydration, the double bond is protonated to form a carbocation, which then undergoes nucleophilic attack to yield the final product . The presence of the methoxy group can influence the stability and reactivity of the intermediates, leading to unique reaction pathways.

Comparison with Similar Compounds

2-Methoxy-3,3-dimethylbut-1-ene can be compared with other similar compounds such as:

Properties

CAS No.

60693-17-6

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methoxy-3,3-dimethylbut-1-ene

InChI

InChI=1S/C7H14O/c1-6(8-5)7(2,3)4/h1H2,2-5H3

InChI Key

ZKJCCGFDBUVUFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.